molecular formula C23H19FN2O7 B1669556 (R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid CAS No. 445295-04-5

(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid

Cat. No. B1669556
CAS RN: 445295-04-5
M. Wt: 454.4 g/mol
InChI Key: CNIGFESSDPOCKS-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP 671,305 is a potent inhibitor of phosphodiesterase 4D (PDE4D;  IC50 = 3 nM). It is selective for PDE4D over PDE4A, -B, and -C (IC50s = 310, 287, and 3,858 nM, respectively), as well as over PDE1-3 and 5 (IC50s = >5,000 nM for all). CP 671,305 inhibits release of leukotriene E4 (LTE4; ) from eosinophils (IC50 = 52 nM) and LTB4 from neutrophils (IC50 = 106 nM). In vivo, CP 671,305 inhibits antigen-induced pulmonary eosinophil influx in cynomolgus monkeys in a dose-dependent manner.
CP-671305 is a potent and selective inhibitor of phosphodiesterase 4.

Scientific Research Applications

Phosphodiesterase-4-D (PDE4-D) Inhibition

CP671305 is a potent and selective inhibitor of phosphodiesterase-4-D (PDE4-D) . PDE4-D is an enzyme that plays a crucial role in signal transduction processes in cells. By inhibiting this enzyme, CP671305 can potentially regulate these processes, which could be beneficial in the treatment of various diseases .

Metabolic Enzyme and Protease Passage

CP671305 has been identified to have a target point in metabolic enzyme and protease passage . This suggests that it could be used in research related to metabolism and protease activity .

High Affinity for Rat Hepatic Oatp1a4

CP671305 displays high affinity (Km=12 μM) for rat hepatic Oatp1a4 . Oatp1a4 is a transporter protein that plays a significant role in the uptake and clearance of various endogenous and exogenous compounds in the liver . Therefore, CP671305 could be used in research related to liver function and drug metabolism .

Solubility in DMSO

CP671305 is soluble in DMSO (dimethyl sulfoxide) at concentrations of 5mg/ml or higher . This property makes it suitable for use in various laboratory experiments where DMSO is commonly used as a solvent .

Mass Spectrometry

CP671305 has been analyzed using mass spectrometry, as indicated by its MassBank record . This suggests that it could be used in research involving mass spectrometry, such as the study of molecular structures and chemical reactions .

Storage and Stability

CP671305 is a white to off-white solid that can be stored at 2-8℃ for 2 years, and in solvent (mother liquid) at -20℃ for 1 month, -80℃ for 6 months . This information is crucial for researchers in planning their experiments and ensuring the compound’s stability .

Mechanism of Action

Target of Action

CP671305, also known as ®-2-(4-((2-(benzo[d][1,3]dioxol-5-yloxy)nicotinamido)methyl)-3-fluorophenoxy)propanoic acid, is a potent, selective, and orally active inhibitor of phosphodiesterase-4-D (PDE4-D) . PDE4-D is an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .

Mode of Action

CP671305 interacts with its target, PDE4-D, by inhibiting its activity . This inhibition prevents the breakdown of cAMP, leading to an increase in cAMP levels within the cell . The elevated cAMP levels can then exert various effects, depending on the specific cellular context .

Biochemical Pathways

The primary biochemical pathway affected by CP671305 is the cAMP signaling pathway . By inhibiting PDE4-D, CP671305 prevents the hydrolysis of cAMP, leading to an accumulation of cAMP within the cell . This can result in the activation of protein kinase A (PKA), which can phosphorylate various target proteins, leading to changes in cell function .

Pharmacokinetics

CP671305 demonstrates generally favourable pharmacokinetic properties . After intravenous administration, systemic plasma clearance is low, resulting in plasma half-lives greater than 5 hours . CP671305 also exhibits moderate to high bioavailability in rats (43-80%), dogs (45%), and monkeys (26%) after oral dosing . In rats, oral pharmacokinetics are dose-dependent over the dose range studied .

Result of Action

The molecular and cellular effects of CP671305’s action are primarily due to the accumulation of cAMP within the cell . This can lead to the activation of PKA and the subsequent phosphorylation of various target proteins, potentially resulting in changes in cell function . The specific effects can vary depending on the cellular context and the specific proteins that are phosphorylated .

Action Environment

The action, efficacy, and stability of CP671305 can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the stability and activity of the compound . Additionally, the presence of other substances, such as other drugs or food, can potentially influence the absorption and metabolism of CP671305, thereby affecting its bioavailability and efficacy . .

properties

IUPAC Name

(2R)-2-[4-[[[2-(1,3-benzodioxol-5-yloxy)pyridine-3-carbonyl]amino]methyl]-3-fluorophenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O7/c1-13(23(28)29)32-15-5-4-14(18(24)9-15)11-26-21(27)17-3-2-8-25-22(17)33-16-6-7-19-20(10-16)31-12-30-19/h2-10,13H,11-12H2,1H3,(H,26,27)(H,28,29)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIGFESSDPOCKS-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC(=C(C=C1)CNC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047282
Record name CP-671305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid

CAS RN

445295-04-5
Record name CP-671305
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445295045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-671305
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-671305
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LH034R9R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound of Formula (5.5.2) was prepared in a manner analogous to that described in Example 1, substituting (±)-2-[4-({[2-(benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-propionic acid tert-butyl ester for the corresponding [4-({[2-(benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-acetic acid methyl ester material.
Name
(±)-2-[4-({[2-(benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-propionic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[4-({[2-(benzo[1,3]dioxol-5-yloxy)-pyridine-3-carbonyl]-amino}-methyl)-3-fluoro-phenoxy]-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid
Reactant of Route 2
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-(4-((((2-((Benzo(1,3)dioxol-5-yl)oxy)pyridin-3-yl)carbonyl)amino)methyl)-3-fluorophenoxy)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.